molecular formula C15H10F2O B6353320 2,6-Difluorochalcone CAS No. 413585-95-2

2,6-Difluorochalcone

Cat. No.: B6353320
CAS No.: 413585-95-2
M. Wt: 244.23 g/mol
InChI Key: GCCIUNUPHVRMEH-MDZDMXLPSA-N
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Preparation Methods

The synthesis of 2,6-Difluorochalcone typically involves the Claisen-Schmidt condensation reaction. This method involves the condensation of equimolar quantities of 2,6-difluoroacetophenone and benzaldehyde in the presence of an alcoholic alkali . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-Difluorochalcone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and potassium carbonate for substitution reactions . Major products formed from these reactions include epoxides, diols, saturated ketones, and substituted chalcones .

Comparison with Similar Compounds

2,6-Difluorochalcone can be compared with other chalcone derivatives, such as:

    2,4-Difluorochalcone: Similar in structure but with fluorine atoms at the 2 and 4 positions.

    2,6-Dichlorochalcone: Contains chlorine atoms instead of fluorine.

    2,6-Dimethoxychalcone: Contains methoxy groups instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of fluorine atoms enhances its stability and bioactivity compared to other chalcone derivatives .

Properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCIUNUPHVRMEH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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